

An In-depth Technical Guide to the Spectral Data of 4-(Benzyloxy)cyclohexanone

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Compound of Interest

Compound Name: 4-(Benzyloxy)cyclohexanone

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This technical guide provides a comprehensive overview of the spectral data for **4-(benzyloxy)cyclohexanone**, a key intermediate in various synthetic applications. The following sections detail its ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The spectral data for **4-(benzyloxy)cyclohexanone** is crucial for its identification and characterization. While experimentally obtained spectra are the gold standard, the following tables summarize the expected and predicted spectral data based on the compound's structure and publicly available information.^{[1][2][3]}

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.35-7.25	Multiplet	5H	C ₆ H ₅ -
~4.55	Singlet	2H	-O-CH ₂ -Ph
~3.80	Multiplet	1H	-CH-O-
~2.50-2.30	Multiplet	4H	-CH ₂ (C=O)-
~2.10-1.90	Multiplet	4H	-CH ₂ -CH-O-

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~210	C=O
~138	Quaternary Aromatic C
~128.5	Aromatic CH
~127.8	Aromatic CH
~75	-CH-O-
~70	-O-CH ₂ -Ph
~41	-CH ₂ (C=O)-
~32	-CH ₂ -CH-O-

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
204	[M] ⁺ (Molecular Ion)
113	[M - C ₇ H ₇ O] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion) - Base Peak
77	[C ₆ H ₅] ⁺

Table 4: Infrared (IR) Spectral Data (Predicted)

Frequency (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H Stretch
~2940, 2860	Medium-Strong	Aliphatic C-H Stretch
~1715	Strong	C=O Stretch (Ketone)
~1600, 1495, 1450	Medium-Weak	Aromatic C=C Stretch
~1100	Strong	C-O Stretch (Ether)
~740, 700	Strong	Aromatic C-H Bend (Out-of-plane)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-(benzyloxy)cyclohexanone** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

2.2. Mass Spectrometry (MS)

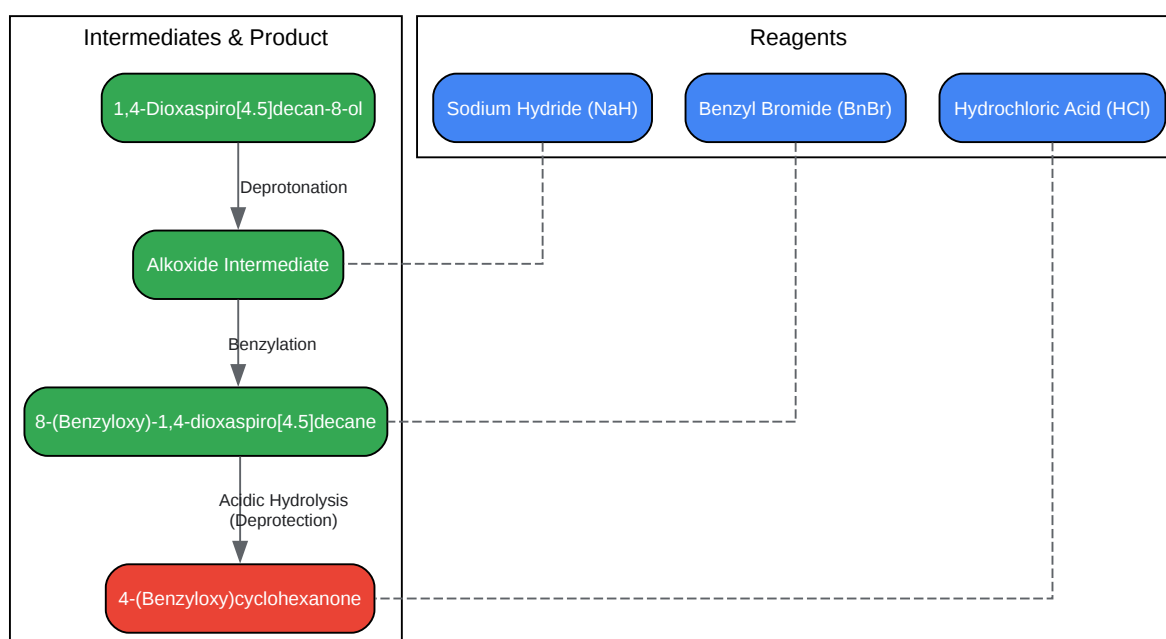
- **Sample Introduction:** A dilute solution of **4-(benzyloxy)cyclohexanone** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

2.3. Infrared (IR) Spectroscopy

- **Sample Preparation:** A neat thin film of liquid **4-(benzyloxy)cyclohexanone** is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Data Acquisition:** The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Synthesis Workflow

The synthesis of **4-(benzyloxy)cyclohexanone** can be achieved through various routes. One common method involves the protection of one of the ketone groups of 1,4-cyclohexanedione, followed by reduction, benzylation, and deprotection. A related synthesis starts from 1,4-dioxaspiro[4.5]decan-8-ol.



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Caption: Synthesis of **4-(Benzyloxy)cyclohexanone**.

This diagram illustrates a synthetic pathway to **4-(benzyloxy)cyclohexanone** starting from 1,4-dioxaspiro[4.5]decan-8-ol. The process involves deprotonation with a strong base like sodium hydride, followed by benzylation using benzyl bromide, and finally, acidic hydrolysis to remove the ketal protecting group and yield the target ketone.

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